Isoamyl propionate

Description

Isoamyl propanoate is a propanoate ester of isoamylol. It has a role as a metabolite. It derives from an isoamylol.

Structure

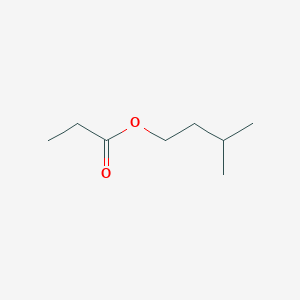

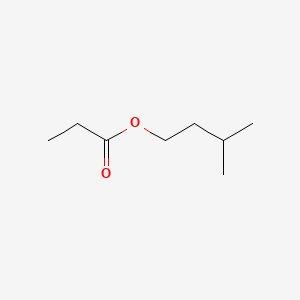

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-8(9)10-6-5-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOGXQMKWQFZEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047613 | |

| Record name | 3-Methylbutyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a fruity, apricot, pineapple-like odour | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

159.00 to 161.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 70% ethanol (in ethanol) | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.866-0.871 | |

| Record name | Isoamyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/301/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-68-0 | |

| Record name | Isoamyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3-methyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylbutyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8739M82Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoamyl Propionate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl propionate (also known as isopentyl propionate) is an organic ester with the characteristic fruity aroma of apricot and pineapple.[1][2] This colorless liquid is widely utilized in the flavor and fragrance industries and also finds applications as a solvent for resins and nitrocellulose.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Structure and Identification

This compound is the ester formed from the reaction of isoamyl alcohol (3-methyl-1-butanol) and propionic acid.[2] Its chemical structure and identification parameters are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 3-methylbutyl propanoate | [3] |

| Synonyms | Isopentyl propionate, 3-Methyl-1-butyl propanoate | [3] |

| Molecular Formula | C₈H₁₆O₂ | [3] |

| Molecular Weight | 144.21 g/mol | [3] |

| CAS Number | 105-68-0 | [3] |

| SMILES | CCC(=O)OCCC(C)C | [3] |

| InChIKey | XAOGXQMKWQFZEM-UHFFFAOYSA-N | [3] |

graph Isoamyl_Propionate_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [penwidth=2, color="#4285F4"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; O1 [label="O", pos="3,0.5!", fontcolor="#EA4335"]; O2 [label="O", pos="2.5,-0.8!", fontcolor="#EA4335"]; C4 [label="C", pos="4,0!"]; C5 [label="C", pos="5,0.5!"]; C6 [label="C", pos="6,0!"]; C7 [label="C", pos="5.5,1.5!"]; H1 [label="H3", pos="-0.8,0!"]; H2 [label="H2", pos="1,1.1!"]; H3 [label="H2", pos="4,-0.6!"]; H4 [label="H2", pos="5,1.1!"]; H5 [label="H", pos="6,0.6!"]; H6 [label="H3", pos="5.2,2.1!"]; H7 [label="H3", pos="6.8,0!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- O1; C3 -- O2 [style=double]; O1 -- C4; C4 -- C5; C5 -- C6; C5 -- C7; C1 -- H1; C2 -- H2; C4 -- H3; C5 -- H4; C6 -- H5; C7 -- H6; C6 -- H7; }

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, apricot, pineapple | [1][2] |

| Boiling Point | 156 °C | [1][4] |

| Melting Point | -73 °C | |

| Density | 0.871 g/mL at 25 °C | [1][4] |

| Flash Point | 48 °C (118 °F) | [1] |

| Refractive Index | 1.406 at 20 °C | [1][4] |

| Vapor Pressure | 13.331 hPa at 51.27 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol and most fixed oils. | [1][5] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the acid-catalyzed Fischer esterification of 3-methyl-1-butanol (isoamyl alcohol) with propionic acid.

Materials:

-

3-methyl-1-butanol

-

Propionic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3-methyl-1-butanol and a molar excess of propionic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the flask.

-

Assemble a reflux apparatus and heat the mixture to a gentle reflux for approximately 1-2 hours.[6]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid (venting frequently to release CO₂), and finally with brine.[7]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[7]

-

Filter to remove the drying agent.

-

Purify the crude product by simple distillation, collecting the fraction that boils at approximately 156 °C.[7]

Figure 2. General workflow for the synthesis of this compound.

Analytical Methods

GC-FID is a standard method for assessing the purity and quantifying this compound.

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for the analysis of fatty acid esters (e.g., DB-FFAP, DB-FastFAME).[2][8]

Typical GC-FID Parameters:

| Parameter | Value |

|---|---|

| Injector Temperature | 250 °C |

| Detector Temperature | 280-300 °C |

| Oven Program | Initial temp 50-70°C, ramp at 10-15°C/min to 250°C |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split (e.g., 30:1) |

| Internal Standard | (Optional) e.g., Hexadecyl propanoate for quantification[9] |

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, hexane).

-

Create a series of calibration standards by diluting the stock solution.

-

If using an internal standard, add a known concentration to all standards and samples.

-

Inject a small volume (e.g., 1 µL) of the sample or standard into the GC.

Figure 3. Typical workflow for GC-FID analysis of this compound.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR):

-

Solvent: Typically CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.07 | t | 2H | -O-CH₂ -CH₂- |

| ~2.26 | q | 2H | -CO-CH₂ -CH₃ |

| ~1.65 | m | 1H | -CH₂-CH (CH₃)₂ |

| ~1.50 | q | 2H | -O-CH₂-CH₂ -CH- |

| ~1.12 | t | 3H | -CO-CH₂-CH₃ |

| ~0.90 | d | 6H | -CH(CH₃ )₂ |

¹³C NMR (Carbon-13 NMR):

-

Solvent: Typically CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C =O |

| ~63.3 | -O-CH₂ - |

| ~37.3 | -O-CH₂-CH₂ - |

| ~27.8 | -CO-CH₂ -CH₃ |

| ~25.0 | -CH (CH₃)₂ |

| ~22.4 | -CH(CH₃ )₂ |

| ~9.1 | -CO-CH₂-CH₃ |

IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960-2870 | Strong | C-H (alkane) stretching |

| ~1740 | Strong | C=O (ester) stretching |

| ~1465 | Medium | C-H bending |

| ~1370 | Medium | C-H bending |

| ~1180 | Strong | C-O (ester) stretching |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns.

| m/z | Relative Intensity | Possible Fragment |

| 144 | Low | [M]⁺ (Molecular ion) |

| 70 | High | [C₅H₁₀]⁺ (Loss of propionic acid) |

| 57 | Very High | [C₂H₅CO]⁺ (Propionyl cation) or [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | Medium | [C₂H₅]⁺ |

Safety and Handling

This compound is a flammable liquid and vapor.[10] It should be handled in a well-ventilated area, away from sources of ignition.[10] Standard personal protective equipment, including safety glasses and gloves, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The tabulated data and experimental protocols offer a valuable resource for scientists and researchers working with this compound. The provided diagrams illustrate the key structural and procedural information for ease of understanding.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H16O2 | CID 7772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 105-68-0 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. agilent.com [agilent.com]

- 9. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ocw.mit.edu [ocw.mit.edu]

Synthesis of Isoamyl Propionate: A Technical Guide for Laboratory Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory synthesis of isoamyl propionate, a carboxylate ester known for its characteristic fruity aroma. This document details the prevalent synthesis methodology, Fischer-Speier esterification, offering protocols for both homogeneous and heterogeneous acid catalysis. Furthermore, it presents key quantitative data, reaction mechanisms, and experimental workflows to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound (3-methylbutyl propanoate) is an organic compound widely utilized in the food, fragrance, and pharmaceutical industries for its pleasant apricot-pineapple scent. Its synthesis is a classic example of Fischer-Speier esterification, a cornerstone of organic chemistry involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. This guide will explore the synthesis of this compound from isoamyl alcohol (3-methyl-1-butanol) and propionic acid.

Physicochemical Data of Reactants and Product

A thorough understanding of the physical and chemical properties of the involved substances is crucial for a successful synthesis, including for purification and safety considerations.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| Isoamyl Alcohol | 88.15[1] | 131[1] | 0.810[1] | 1.407[1] |

| Propionic Acid | 74.08[2] | 141[2] | 0.993[2] | 1.387[2] |

| This compound | 144.21 | 160-161 | 0.869 | 1.406-1.409 |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound is achieved through the Fischer esterification of isoamyl alcohol with propionic acid. This reversible reaction is typically catalyzed by a strong acid. The overall reaction is as follows:

CH₃CH₂COOH + (CH₃)₂CHCH₂CH₂OH ⇌ CH₃CH₂COOCH₂CH₂(CH₃)₂ + H₂O

To drive the equilibrium towards the product side, an excess of one of the reactants (typically the less expensive one) is used, and/or the water formed during the reaction is removed.

Fischer Esterification Signaling Pathway

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of isoamyl alcohol and propionic acid.

General Experimental Workflow

The laboratory synthesis of this compound follows a general workflow, which is adaptable for different catalysts.

Experimental Protocols

Two detailed protocols are provided below, one using a traditional homogeneous catalyst (sulfuric acid) and another employing a reusable heterogeneous solid acid catalyst (Amberlyst-15).

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This method is a classic and effective approach for the synthesis of this compound.

Materials:

-

Isoamyl alcohol

-

Propionic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine isoamyl alcohol and propionic acid. A slight excess of the less expensive reagent, typically propionic acid, can be used to shift the equilibrium. Add a few boiling chips to the flask.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 60-90 minutes.

-

Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer with deionized water to remove the majority of the unreacted alcohol and acid.

-

Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

-

Perform a final wash with a saturated brine solution to remove most of the dissolved water.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the crude this compound by simple distillation, collecting the fraction that boils in the expected range for the product.

Protocol 2: Solid Acid Catalyst (Amberlyst-15) Synthesis

This protocol offers a more environmentally friendly approach, as the solid acid catalyst can be recovered and reused.

Materials:

-

Isoamyl alcohol

-

Propionic acid

-

Amberlyst-15 ion-exchange resin

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine isoamyl alcohol, propionic acid, and the Amberlyst-15 catalyst. Add a few boiling chips.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst. The reaction time may be longer compared to sulfuric acid catalysis, typically ranging from 2 to 4 hours.

-

Catalyst Removal: After cooling, the solid Amberlyst-15 catalyst can be removed by filtration. The catalyst can be washed with a solvent, dried, and reused.

-

Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 4.1 (steps 4-7).

Comparative Data and Yields

The choice of catalyst and reaction conditions can significantly impact the yield of this compound. The following table summarizes typical reaction parameters and reported yields for different catalytic systems.

| Catalyst | Reactant Molar Ratio (Alcohol:Acid) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

| H₂SO₄ | 1:1.5 | Reflux (~110-120) | 1 - 1.5 | ~60-75 |

| Amberlyst-15 | 1:3 | 70 | 3 | ~33 (conversion)[3] |

| Amberlyst-15 (Packed Bed Reactor) | 1:3 | 70 | 3 | ~53 (conversion)[3] |

| Amberlyst-70 | 1:1 to 1:2 | 80-120 | Not specified | >96 (conversion) |

Characterization of this compound

The final product should be characterized to confirm its identity and purity. Standard techniques include:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a characteristic strong absorption band for the C=O stretch of the ester group around 1740 cm⁻¹. The C-O single bond stretches will appear in the 1100-1300 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns of the different protons and carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and to confirm the molecular weight of the product.

Safety Considerations

-

Propionic acid and concentrated sulfuric acid are corrosive. Always handle these chemicals in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isoamyl alcohol and this compound are flammable. Keep them away from open flames and ignition sources.

-

The esterification reaction can be exothermic, especially during the addition of the sulfuric acid catalyst. It is important to add the catalyst slowly and with cooling if necessary.

This guide provides a solid foundation for the successful laboratory synthesis of this compound. By following these protocols and adhering to good laboratory practices, researchers can reliably produce this valuable ester for a variety of applications.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of Isoamyl Propionate

Abstract: Isoamyl propionate (3-methylbutyl propanoate) is a volatile ester recognized for its characteristic fruity, sweet aroma reminiscent of apricot, pineapple, and banana. This compound is a significant contributor to the flavor and fragrance profile of numerous natural products and is of considerable interest to researchers, scientists, and professionals in the food, beverage, and drug development industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and detailed methodologies for its extraction and analysis from natural sources.

Natural Occurrence of this compound

This compound is synthesized naturally in a wide array of plants and is also a product of microbial fermentation. Its presence has been identified in various fruits, vegetables, and fermented beverages and foods. A summary of its natural sources is presented in Table 1.

Table 1: Natural Occurrence of this compound

| Category | Source |

| Fruits & Vegetables | Apple (Malus domestica)[1][2], Tomato (Solanum lycopersicum)[3], Melon, Cherimoya (Annona cherimola), Custard Apple (Annona reticulata)[3] |

| Plants | Hops (Humulus lupulus)[2][3], Bulgarian Peppermint |

| Fermented Beverages | Beer[2], Wine (Red and White), Cognac[2], Rum[2], Cider, Apple Brandy |

| Fermented Foods | Camembert Cheese, Gruyère Cheese[4] |

Quantitative Data

The concentration of this compound in natural sources is highly variable, depending on factors such as cultivar, ripeness, growing conditions, and processing methods (e.g., fermentation parameters). While this compound is widely reported as a volatile component, precise quantitative data in the scientific literature is sparse. To provide context, Table 2 includes concentrations of other related esters found in various apple cultivars, which illustrates the typical range of ester concentrations in fruit.

Table 2: Concentration of Selected Volatile Esters in Different Apple Cultivars (µg/kg)

| Compound | Royal Gala | Magic Flute | Bakeai | Aziteke | Yanfu 3 | Fuburuisi |

| Butyl Acetate | 30,673.95 | - | 28,240.66 | - | - | - |

| Ethyl 2-methyl butanoate | - | - | - | - | 20,120.95 | 19,500.51 |

| Butyl Propionate | - | - | - | - | - | - |

| Propyl Butyrate | - | - | - | - | - | - |

| (E)-2-Hexenal | - | 23,696.16 | - | 1,946.63 | - | - |

| Hexanal | - | 33,841.76 | - | 1,674.77 | - | - |

| Note: Data for Butyl Propionate and Propyl Butyrate were noted as present in 'Red General' and 'Red Delicious' cultivars, but specific concentrations were not provided in the cited source.[1] Quantitative data for this compound across multiple cultivars is not widely available in the cited literature. The presented data illustrates the variability and magnitude of ester concentrations in apples.[1] |

In fermented beverages like beer, the formation of this compound is significantly influenced by the yeast strain and hop variety used during production.[5]

Biosynthesis of this compound

The formation of this compound in natural systems, such as plants and yeasts, is an enzymatic process involving the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA). The biosynthesis requires two primary precursors: isoamyl alcohol and propionyl-CoA .

-

Biosynthesis of Isoamyl Alcohol: Isoamyl alcohol is a fusel alcohol derived from the catabolism of the branched-chain amino acid L-leucine. The pathway begins with the transamination of L-leucine to α-ketoisocaproate. This is followed by a decarboxylation step to form 3-methylbutanal, which is then reduced by an alcohol dehydrogenase to yield isoamyl alcohol.

-

Source of Propionyl-CoA: Propionyl-CoA is primarily derived from the catabolism of fatty acids with an odd number of carbon atoms or from the breakdown of certain amino acids like isoleucine, valine, and methionine.

-

Esterification: The final step is the condensation of isoamyl alcohol and propionyl-CoA, catalyzed by an alcohol acyltransferase (AAT) enzyme, to form this compound and Coenzyme A.

The logical relationship for the biosynthesis is dependent on the intracellular availability of both the amino acid precursor (L-Leucine) and the acyl-CoA precursor.

Experimental Protocols for Extraction and Analysis

The analysis of volatile compounds like this compound from complex natural matrices typically involves a sample preparation step to extract and concentrate the analytes, followed by chromatographic separation and detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, solvent-free method for this purpose.

Protocol: Analysis of this compound in Fruit Matrix by HS-SPME-GC-MS

1. Objective: To extract, identify, and quantify this compound from a fruit sample.

2. Materials and Reagents:

-

Fruit sample (e.g., apple, tomato)

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Sodium chloride (NaCl), analytical grade

-

Internal standard (IS) solution (e.g., 2-nonanol or a suitable deuterated standard in methanol)

-

Deionized water

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

3. Sample Preparation:

-

Homogenize a representative portion of the fruit sample (e.g., 5 g) using a blender.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

Add a precise amount of internal standard solution to the vial for quantification purposes.

-

Add NaCl (e.g., 1 g) to the matrix. This "salting-out" effect increases the volatility of the analytes by decreasing their solubility in the aqueous phase.

-

Immediately seal the vial with the screw cap containing the septum.

4. HS-SPME Extraction:

-

Place the sealed vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 50-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 10-15 minutes) to allow volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the incubation temperature. The analytes will adsorb onto the fiber coating.

-

After extraction, retract the fiber into the needle.

5. GC-MS Analysis:

-

Immediately introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes. Desorption time is typically 2-5 minutes.

-

Gas Chromatography Conditions:

-

Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 240°C, hold for 5 min). This separates the compounds based on their boiling points and column interactions.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: e.g., 230°C.

-

Quadrupole Temperature: e.g., 150°C.

-

6. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by matching against a mass spectral library (e.g., NIST).

-

Quantification: Calculate the concentration of this compound by using the ratio of its peak area to the peak area of the known-concentration internal standard, referenced against a calibration curve prepared with standards.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Isoamyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoamyl propionate (also known as isopentyl propionate), a common ester utilized in the flavor and fragrance industry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This information is crucial for the structural elucidation, identification, and quality control of this compound in research and industrial settings.

Chemical Structure

IUPAC Name: 3-methylbutyl propanoate[1] Molecular Formula: C₈H₁₆O₂[2][3] Molecular Weight: 144.21 g/mol [1][2][3] SMILES: CCC(=O)OCCC(C)C[1]

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.08 | Triplet (t) | 2H | -O-CH₂ -CH₂- |

| ~2.28 | Quartet (q) | 2H | -CO-CH₂ -CH₃ |

| ~1.67 | Multiplet (m) | 1H | -CH₂-CH (CH₃)₂ |

| ~1.52 | Quartet (q) | 2H | -O-CH₂-CH₂ -CH- |

| ~1.14 | Triplet (t) | 3H | -CO-CH₂-CH₃ |

| ~0.92 | Doublet (d) | 6H | -CH(CH₃ )₂ |

Data sourced and compiled from publicly available spectral databases.[1][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~174.5 | C =O |

| ~63.2 | -O-CH₂ - |

| ~37.2 | -O-CH₂-CH₂ - |

| ~27.6 | -CO-CH₂ -CH₃ |

| ~25.0 | -CH (CH₃)₂ |

| ~22.4 | -CH(CH₃ )₂ |

| ~9.1 | -CO-CH₂-CH₃ |

Data sourced and compiled from publicly available spectral databases.[1][5]

Table 3: Key IR Absorption Bands for this compound (Technique: Neat Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H (sp³) Stretch |

| 1735-1750 | Strong | C=O (Ester) Stretch |

| 1465, 1380 | Medium | C-H Bend (CH₂, CH₃) |

| 1180 | Strong | C-O (Ester) Stretch |

Esters are characterized by a strong carbonyl (C=O) absorption and a C-O single bond stretch.[6] Data is consistent with spectra found in public databases.[1][3][7]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 70 | High | [CH(CH₃)₂CH₂CH₂]⁺ or rearrangement products |

| 57 | Very High (Base Peak) | [CH₃CH₂CO]⁺ (Propionyl cation) |

| 55 | High | [C₄H₇]⁺ (Loss of an alkoxy group and rearrangement) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

| 29 | High | [CH₃CH₂]⁺ (Ethyl cation) |

The fragmentation pattern is characteristic of an ester, showing cleavage at the C-O bond and within the alkyl chains.[1][2] The molecular ion peak at m/z 144 confirms the molecular weight.[1][2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[8] CDCl₃ is commonly used for nonpolar organic compounds like esters.[8][9]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied.[8]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool within the pipette.[8] The final sample height in the tube should be approximately 4-5 cm.[9]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution. This can be done manually or automatically.

-

Tune and match the probe for the nucleus being observed (e.g., ¹H or ¹³C).

-

Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with a small number of scans. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent.[10] Clean them with a small amount of a volatile solvent like acetone if necessary and handle by the edges.[10]

-

Place one to two drops of neat (undiluted) this compound onto the center of one salt plate.[11][12]

-

Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.[10][11] The liquid should spread evenly without air bubbles.

-

-

Data Acquisition:

-

Place the salt plate sandwich into the sample holder of the FT-IR spectrometer.[11]

-

First, collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

-

Next, collect the sample spectrum.

-

After acquisition, clean the salt plates thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and return them to a desiccator for storage.[13]

-

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection or coupling with Gas Chromatography (GC-MS) is a common method.[14]

-

If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (e.g., 1 µL) is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.

-

-

Ionization and Analysis:

-

The sample molecules, now in the gas phase within a vacuum, are bombarded by a high-energy electron beam (typically 70 eV) in an Electron Ionization (EI) source.[14] This process ejects an electron from the molecule, forming a positively charged radical molecular ion ([M]⁺).

-

The molecular ion and any fragment ions formed are accelerated by an electric field.[14]

-

The ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.[14]

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of this compound.

Caption: Workflow of this compound Structural Elucidation.

References

- 1. This compound | C8H16O2 | CID 7772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(105-68-0) MS [m.chemicalbook.com]

- 3. This compound(105-68-0) IR Spectrum [chemicalbook.com]

- 4. This compound(105-68-0) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoamyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of isoamyl propionate, a significant ester in the flavor, fragrance, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols for property determination and synthesis. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key chemical pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes.

Introduction

This compound, also known as isopentyl propanoate, is an organic ester characterized by its distinct fruity aroma, reminiscent of apricot and pineapple.[1][2] Its chemical formula is C8H16O2.[1] This colorless liquid is utilized extensively as a flavoring agent in food and beverages and as a fragrance component in perfumes and cosmetics. Beyond its sensory applications, its solvent properties are leveraged in various industrial processes. A thorough understanding of its physical and chemical characteristics is paramount for its effective and safe application in research and development.

Physical Properties

The physical properties of this compound are critical for its handling, application, and formulation. A summary of these properties is presented below, followed by detailed experimental protocols for their determination.

Summary of Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C8H16O2 | [1][2][3][4][5] |

| Molecular Weight | 144.21 g/mol | [1][2][3][5] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Fruity, apricot, pineapple-like | [1] |

| Boiling Point | 159.0 to 161.0 °C at 760 mmHg | [1][2][5][6] |

| Melting Point | -73 °C | [7][8] |

| Density | 0.866 - 0.871 g/cm³ at 20°C | [1][7] |

| Refractive Index (n20/D) | 1.405 - 1.409 | [1][5] |

| Solubility | Soluble in ethanol and most fixed oils. Insoluble in glycerol, propylene glycol, and water. | [1][6] |

| Vapor Pressure | 2.356 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 46 °C (closed cup) | [7] |

Experimental Protocols for Physical Property Determination

This method is suitable for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., Durham tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and attached tube in the Thiele tube, making sure the oil level is above the sample but the open end of the test tube is not submerged.

-

Gently heat the side arm of the Thiele tube. This will create convection currents that ensure uniform heating of the oil.

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

As this compound has a very low melting point, this procedure requires a suitable cooling bath.

Apparatus:

-

Melting point apparatus with a cooling capability or a cooling bath (e.g., dry ice/acetone)

-

Capillary tubes

-

Thermometer with a suitable low-temperature range

Procedure:

-

Introduce a small amount of solidified this compound (frozen using a cooling bath) into a capillary tube and pack it to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature well below the expected melting point.

-

Slowly increase the temperature at a rate of 1-2 °C per minute as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. This range is the melting point.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and place it in a water bath set to 20 °C until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the outside of the pycnometer, and record its mass.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat the temperature equilibration at 20 °C.

-

Adjust the liquid level to the calibration mark, dry the exterior, and record the mass.

-

Calculate the density using the following formula: Density = (Mass of this compound) / (Volume of pycnometer) Where the volume of the pycnometer is determined from the mass of the water and its known density at 20 °C.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Set the temperature of the water circulator to 20 °C and allow it to flow through the refractometer prisms to ensure a constant temperature.

-

Place a few drops of this compound onto the lower prism of the refractometer.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the light source and the refractometer controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the scale.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

To a series of test tubes, add a known volume (e.g., 1 mL) of this compound.

-

To each test tube, add a different solvent (e.g., water, ethanol, glycerol, propylene glycol, fixed oils) in incremental amounts (e.g., 0.1 mL at a time).

-

After each addition, vortex the mixture thoroughly and observe for miscibility or the formation of a single phase.

-

Record the solubility as miscible, soluble (and at what concentration), partially soluble, or insoluble for each solvent.

Chemical Properties

The chemical behavior of this compound is primarily dictated by its ester functional group.

Synthesis via Fischer Esterification

This compound is commercially synthesized through the Fischer esterification of isoamyl alcohol (3-methyl-1-butanol) with propionic acid, using an acid catalyst such as sulfuric acid.

The mechanism involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Isoteniscope - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Isoamyl propionate CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoamyl propionate, a significant ester in both industrial and research settings. This document outlines its fundamental chemical and physical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures. The information is curated to support applications in chemical synthesis, biotechnology, and pharmaceutical sciences.

Chemical Identity and Properties

This compound, also known as isopentyl propanoate, is an organic ester characterized by its distinct fruity aroma, often likened to apricot or pineapple.[1][2] Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identifiers and Nomenclature for this compound

| Identifier | Value |

| CAS Number | 105-68-0[3][4] |

| Molecular Formula | C₈H₁₆O₂[3][4] |

| IUPAC Name | 3-methylbutyl propanoate |

| Synonyms | Isopentyl propionate, 3-Methyl-1-butyl propanoate, Propionic acid isoamyl ester[3][4] |

| FEMA Number | 2082[5] |

| EC Number | 203-322-1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 144.21 g/mol [4] |

| Appearance | Colorless liquid[6] |

| Odor | Fruity, apricot, pineapple-like[1][2] |

| Density | 0.871 g/cm³ at 25 °C |

| Boiling Point | 156-161 °C[3] |

| Melting Point | -73 °C |

| Flash Point | 48 °C (closed cup)[7] |

| Vapor Pressure | 2.356 mmHg @ 25.00 °C (estimated)[1] |

| Solubility | Soluble in ethanol and most fixed oils. Insoluble in glycerol and propylene glycol. Slightly soluble in water.[1][5][8] |

| Refractive Index | n20/D 1.406 (lit.) |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quantification of this compound. Key spectral data are provided below for reference in analytical applications.

Table 3: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| GC-MS (EI) | Top 5 m/z peaks: 57 (100%), 70 (69.5%), 41 (44.7%), 55 (40.7%), 43 (34.0%) |

| ¹H NMR | Data available, characteristic shifts for ester functional group and alkyl chains. |

| ¹³C NMR | Data available, distinct signals for carbonyl carbon and aliphatic carbons. |

| IR Spectroscopy | Characteristic strong C=O stretch for the ester group (~1735-1750 cm⁻¹), and C-O stretches. |

Applications in Research and Development

This compound's utility extends across several scientific disciplines due to its favorable properties.

-

Flavor and Fragrance Industry : It is extensively used as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes.[3]

-

Solvent Applications : Its properties make it an effective solvent in various industrial processes, including the formulation of coatings and adhesives.[3][4]

-

Biotechnology : In biotechnological applications, it is explored for use in the extraction of natural products, where its solvent characteristics can improve yield and purity.[4]

-

Pharmaceutical Sciences : this compound is utilized as an excipient in some drug formulations. Its role can be to aid in the solubilization and stabilization of active pharmaceutical ingredients (APIs), potentially enhancing bioavailability.[3][4]

-

Organic Synthesis : In a laboratory setting, it serves as a reagent and a reactant in the synthesis of more complex organic molecules.[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details a standard laboratory procedure for the synthesis of this compound.

Reaction Scheme:

Propionic Acid + 3-Methyl-1-butanol ⇌ this compound + Water (acid-catalyzed)

Materials:

-

Propionic acid

-

3-Methyl-1-butanol (Isoamyl alcohol)

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

Procedure:

-

Reaction Setup : In a round-bottom flask, combine 13 mmol of propionic acid and 11 mmol of 3-methyl-1-butanol.

-

Catalysis : Carefully add 4-5 drops of concentrated sulfuric acid to the flask. Swirl gently to mix the reactants.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for approximately 45-60 minutes.

-

Cooling : After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.

-

Workup - Water Wash : Transfer the cooled reaction mixture to a separatory funnel. Add 10 mL of deionized water, shake the funnel, and allow the layers to separate. Remove and discard the lower aqueous layer.

-

Workup - Bicarbonate Wash : Add 10 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Stopper and shake, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and discard the aqueous layer. Repeat this wash.

-

Workup - Brine Wash : Wash the organic layer with 10 mL of saturated sodium chloride solution to remove residual water and water-soluble impurities. Discard the aqueous layer.

-

Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride to dry the ester. Let it stand for 5-10 minutes.

-

Isolation : Decant or filter the dried liquid into a pre-weighed vial to obtain the final product, this compound.

-

Analysis : Determine the percentage yield and confirm the product's identity and purity using analytical techniques such as IR spectroscopy or GC-MS.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

References

- 1. This compound, 105-68-0 [thegoodscentscompany.com]

- 2. This compound Manufacturer and Exporter [nimblearomatic.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H16O2 | CID 7772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Toxicological Profile of Isoamyl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of isoamyl propionate. Due to the limited availability of direct toxicological studies on this compound for certain endpoints, this guide incorporates a weight-of-evidence approach, including a read-across analysis based on its expected rapid hydrolysis to isopentyl alcohol and propionic acid. This document summarizes available data on acute toxicity, skin and eye irritation, and provides an assessment of repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity based on the toxicological profiles of its metabolites. Detailed experimental protocols for key studies and visualizations of metabolic and experimental workflows are included to support further research and safety assessments.

Chemical Identity and Properties

-

Chemical Name: this compound

-

Synonyms: Isopentyl propionate, 3-methylbutyl propanoate[1]

-

Appearance: Colorless liquid[2]

-

Odor: Fruity, apricot, pineapple-like[4]

Metabolism and Toxicokinetics

This compound is anticipated to be rapidly hydrolyzed in the body by esterases into its constituent alcohol, isopentyl alcohol, and a carboxylic acid, propionic acid.[5] This metabolic pathway is central to understanding its toxicological profile, as the systemic toxicity is likely driven by these metabolites.

Metabolic Pathway

The metabolic breakdown of this compound is a straightforward hydrolysis reaction.

References

An In-Depth Technical Guide to the Biodegradation Pathways of Isoamyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies related to the biodegradation of isoamyl propionate. The content is structured to serve as a valuable resource for professionals in research, scientific, and drug development fields, offering detailed insights into metabolic pathways, quantitative data, and experimental protocols.

Biodegradation Pathways of this compound

This compound, a fruity ester, is primarily biodegraded through an initial hydrolytic cleavage of its ester bond. This reaction is catalyzed by esterase or cutinase enzymes, yielding isoamyl alcohol and propionic acid.[1] Subsequently, these two products enter distinct metabolic pathways and are further broken down. While specific pathways for this compound degradation in Rhodococcus and Aspergillus are not extensively detailed in the literature, they can be inferred from the known metabolic capabilities of these microorganisms for related compounds.

Proposed Biodegradation Pathway in Rhodococcus sp.

Rhodococcus species are well-known for their broad catabolic versatility, including the degradation of hydrophobic compounds like esters.[2] The proposed pathway for this compound degradation in Rhodococcus initiates with hydrolysis, followed by the oxidation of isoamyl alcohol and the metabolism of propionic acid.

-

Step 1: Hydrolysis: An extracellular or intracellular esterase/cutinase hydrolyzes this compound into isoamyl alcohol and propionic acid.[2][3]

-

Step 2: Isoamyl Alcohol Metabolism: Isoamyl alcohol is oxidized to isovaleraldehyde, which is further oxidized to isovaleric acid. Isovaleric acid is then converted to isovaleryl-CoA and enters the leucine degradation pathway, ultimately feeding into the tricarboxylic acid (TCA) cycle.

-

Step 3: Propionic Acid Metabolism: Propionic acid is activated to propionyl-CoA. Rhodococcus can metabolize propionyl-CoA through several pathways, most commonly the methylmalonyl-CoA pathway, which converts it to succinyl-CoA, an intermediate of the TCA cycle.

Proposed Biodegradation Pathway in Aspergillus niger

Aspergillus niger is a versatile fungus known for producing a wide array of extracellular enzymes, including esterases that can hydrolyze ester bonds.[4][5][6] The degradation of this compound by A. niger is expected to follow a similar initial hydrolytic step, with subsequent metabolism of the resulting alcohol and acid.

-

Step 1: Hydrolysis: Extracellular feruloyl esterases or other non-specific esterases cleave this compound into isoamyl alcohol and propionic acid.[4][5][6]

-

Step 2: Isoamyl Alcohol Metabolism: Similar to Rhodococcus, Aspergillus niger likely oxidizes isoamyl alcohol to isovaleraldehyde, then to isovaleric acid, which is subsequently converted to isovaleryl-CoA and enters central metabolism.

-

Step 3: Propionic Acid Metabolism: Aspergillus niger metabolizes propionyl-CoA, often via the methylmalonyl-CoA pathway, leading to succinyl-CoA which enters the TCA cycle.[7]

Quantitative Data on Biodegradation

Table 1: Biodegradation Kinetic Parameters for Propionate and Related Compounds by Various Microorganisms.

| Compound | Microorganism(s) | Kinetic Model | K_s (mg/L) | µ_max (h⁻¹) | Notes |

| Propionate | Mixed anaerobic culture | Monod | 11 | 0.0054 | Slower-growing subgroup.[4] |

| Propionate | Mixed anaerobic culture | Monod | 330 | 0.050 | Faster-growing group.[4] |

| Isopropyl Alcohol | Acclimated mixed culture | Haldane | 38.4 | 0.337 | Substrate inhibition observed.[8] |

| Methyl Isobutyl Ketone | Acclimated mixed culture | Luong | - | 0.128 | Best fitting model.[9] |

K_s: Half-saturation constant; µ_max: Maximum specific growth rate.

Table 2: Esterification and Hydrolysis Data for Related Esters.

| Reaction | Enzyme/Catalyst | Substrate(s) | Product(s) | Conversion/Activity | Reference |

| Esterification | Immobilized Rhodococcus Cutinase | Isoamyl alcohol + Butyric acid | Isoamyl butyrate | ~255 mM produced in 24h | [2] |

| Hydrolysis | Saccharomyces cerevisiae Esterase (IAH1p) | Isoamyl acetate | Isoamyl alcohol + Acetic acid | K_m = 40.3 mM | [10] |

| Esterification | Amberlyst-15 | Propionic acid + Isoamyl alcohol | This compound | 33% conversion in 3h (batch) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biodegradation.

Batch Biodegradation Assay

This protocol outlines a general procedure for assessing the biodegradation of this compound by a microbial culture in a liquid medium.

Materials:

-

Microorganism of interest (Rhodococcus sp. or Aspergillus sp.)

-

Minimal salts medium (MSM)

-

This compound (sterile-filtered)

-

Sterile baffled flasks (e.g., 250 mL)

-

Shaking incubator

-

GC-MS or HPLC for analysis

Procedure:

-

Inoculum Preparation: Grow the microbial strain in a suitable rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain a sufficient cell density. Harvest the cells by centrifugation and wash twice with sterile MSM to remove residual medium. Resuspend the cells in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

-

Experimental Setup: In a sterile baffled flask, add 50 mL of MSM. Add this compound as the sole carbon source to a final concentration of 100-500 mg/L. Inoculate the flask with 1% (v/v) of the prepared cell suspension.

-

Incubation: Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm). Include a sterile control flask (no inoculum) to monitor abiotic degradation.

-

Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a 1 mL aliquot from each flask.

-

Sample Preparation and Analysis: Centrifuge the sample to pellet the cells. Analyze the supernatant for the concentration of this compound and its potential metabolites (isoamyl alcohol, propionic acid) using GC-MS or HPLC.

GC-MS Analysis of this compound and Metabolites

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile organic compounds (e.g., HP-5MS).

Sample Preparation:

-

To 1 mL of the culture supernatant, add 1 mL of ethyl acetate and an internal standard (e.g., 1-heptanol).

-

Vortex vigorously for 1 minute to extract the analytes.

-

Centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean GC vial.

-

Analyze 1 µL of the extract by GC-MS.

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: 40°C for 3 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-300

Quantification: Create a calibration curve using standard solutions of this compound, isoamyl alcohol, and propionic acid (derivatized if necessary) of known concentrations.

¹H NMR Spectroscopy for Monitoring Hydrolysis

Instrumentation:

-

NMR spectrometer (e.g., 500 MHz or higher).

Sample Preparation:

-

Centrifuge the culture sample to remove cells.

-

To 500 µL of the supernatant, add 50 µL of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP).

-

Transfer the mixture to an NMR tube.

NMR Acquisition:

-

Acquire a 1D ¹H NMR spectrum with water suppression.

-

Key Chemical Shifts (in CDCl₃, approximate):

-

This compound: δ 4.07 (t, -O-CH₂-), 2.28 (q, -CO-CH₂-), 1.66 (m, -CH₂-CH(CH₃)₂), 1.50 (q, -CH₂-CH₂-O-), 1.14 (t, -CH₂-CH₃), 0.92 (d, -CH(CH₃)₂)

-

Isoamyl alcohol: δ 3.68 (t, -CH₂-OH), 1.68 (m, -CH(CH₃)₂), 1.43 (q, -CH₂-CH₂-OH), 0.93 (d, -CH(CH₃)₂)

-

Propionic acid: δ 2.36 (q, -CH₂-COOH), 1.17 (t, -CH₂-CH₃)

-

Analysis: Integrate the characteristic peaks of this compound and its hydrolysis products relative to the internal standard to quantify their concentrations over time.

Colorimetric Esterase Activity Assay

This assay uses a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB), to measure esterase activity.

Materials:

-

Microbial cell extract or culture supernatant.

-

p-Nitrophenyl butyrate (pNPB) solution (10 mM in isopropanol).

-

Phosphate buffer (50 mM, pH 7.5).

-

Spectrophotometer.

Procedure:

-

Reaction Mixture: In a microplate well or cuvette, add 180 µL of phosphate buffer and 10 µL of the enzyme sample (cell extract or supernatant).

-

Initiate Reaction: Add 10 µL of the pNPB solution to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 405 nm (due to the release of p-nitrophenol) over time at a constant temperature (e.g., 30°C).

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (ε = 18,000 M⁻¹cm⁻¹ at pH 8.0). One unit of esterase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.[12]

Conclusion

The biodegradation of this compound is initiated by enzymatic hydrolysis to isoamyl alcohol and propionic acid, which are then channeled into the central metabolic pathways of microorganisms like Rhodococcus and Aspergillus. While specific kinetic data for this compound are limited, the provided pathways and experimental protocols offer a robust framework for its investigation. Further research is warranted to elucidate the specific enzymes and regulatory mechanisms involved and to quantify the biodegradation kinetics in different microbial systems.

References

- 1. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotechnological Potential of Rhodococcus Biodegradative Pathways [jmb.or.kr]

- 3. Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms | MDPI [mdpi.com]

- 4. Kinetics of two subgroups of propionate-using organisms in anaerobic digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Kinetics of two subgroups of propionate-using organisms in anaerobic digestion | Semantic Scholar [semanticscholar.org]

- 6. Reversibility of propionic acid inhibition to anaerobic digestion: Inhibition kinetics and microbial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. Biodegradation kinetics of methyl iso-butyl ketone by acclimated mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. orbit.dtu.dk [orbit.dtu.dk]

A Technical Guide to the Solubility of Isoamyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of isoamyl propionate in various organic solvents. This compound, a key fragrance and flavor ester, also sees application as a solvent and in extraction processes. Understanding its solubility is critical for optimizing its use in research, development, and industrial applications. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound (also known as isopentyl propionate) is an organic ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid with a characteristic fruity aroma, often described as apricot- or pear-like. Beyond its primary use in the food and fragrance industries, this compound's properties as a non-polar solvent make it relevant in various chemical processes, including as a solvent for nitrocellulose and resins, and as an extractant.[1] A thorough understanding of its solubility in different organic media is essential for formulation development, reaction chemistry, and purification processes.

Solubility of this compound

The solubility of a compound is dependent on the physical and chemical properties of both the solute (this compound) and the solvent, as well as on temperature and pressure.[2] Generally, esters like this compound are soluble in a range of organic solvents, particularly those with similar polarity.[3]

Quantitative Solubility Data

Quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available data.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 194.505 mg/L | [4] |

| 70% Ethanol | Not Specified | 1 mL in 3 mL | [5] |

Qualitative Solubility Information

While specific numerical data is limited, several sources provide qualitative descriptions of this compound's solubility.

-

Soluble in: Ethanol, most fixed oils, hexane, and diethyl ether.[5][6]

-

Insoluble/Slightly Soluble in: Water, glycerol, and propylene glycol.[4][5]

The solubility in nonpolar solvents like hexane and diethyl ether is attributed to the hydrophobic nature of the isoamyl and propyl groups of the ester.[6]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following are detailed methodologies for key experiments that can be adapted for determining the solubility of this compound in various organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. It relies on the accurate measurement of mass.[7][8]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., ethanol, hexane, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is necessary to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required can vary and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solute.

-

Filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining micro-particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). The method of evaporation should be chosen to avoid loss of the solute.

-

Once the solvent is completely evaporated, place the dish or vial in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

-

Cool the dish or vial in a desiccator to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish/vial minus the initial tare mass.

-

Solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Spectroscopic Method